molecular formula C15H16N2O2 B2634951 N-(3-methoxyphenyl)-2-(methylamino)benzamide CAS No. 348612-23-7

N-(3-methoxyphenyl)-2-(methylamino)benzamide

Cat. No.: B2634951
CAS No.: 348612-23-7
M. Wt: 256.305
InChI Key: RENBTGRTHPBTMC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylamino group attached to a benzamide structure

Scientific Research Applications

N-(3-methoxyphenyl)-2-(methylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard precautions for handling chemicals should be followed .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(methylamino)benzamide typically involves the reaction of 3-methoxyaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methoxyaniline attacks the carbonyl carbon of 2-chlorobenzoyl chloride, resulting in the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(methylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(methylamino)benzamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(methylamino)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)-2-(methylamino)benzamide
  • N-(3-methoxyphenyl)-2-(amino)benzamide
  • N-(3-methoxyphenyl)-2-(methylamino)benzoic acid

Uniqueness

N-(3-methoxyphenyl)-2-(methylamino)benzamide is unique due to the presence of both methoxy and methylamino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-16-14-9-4-3-8-13(14)15(18)17-11-6-5-7-12(10-11)19-2/h3-10,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENBTGRTHPBTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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